

Preclinical Development of S55746 Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: S55746 hydrochloride

Cat. No.: B10800700

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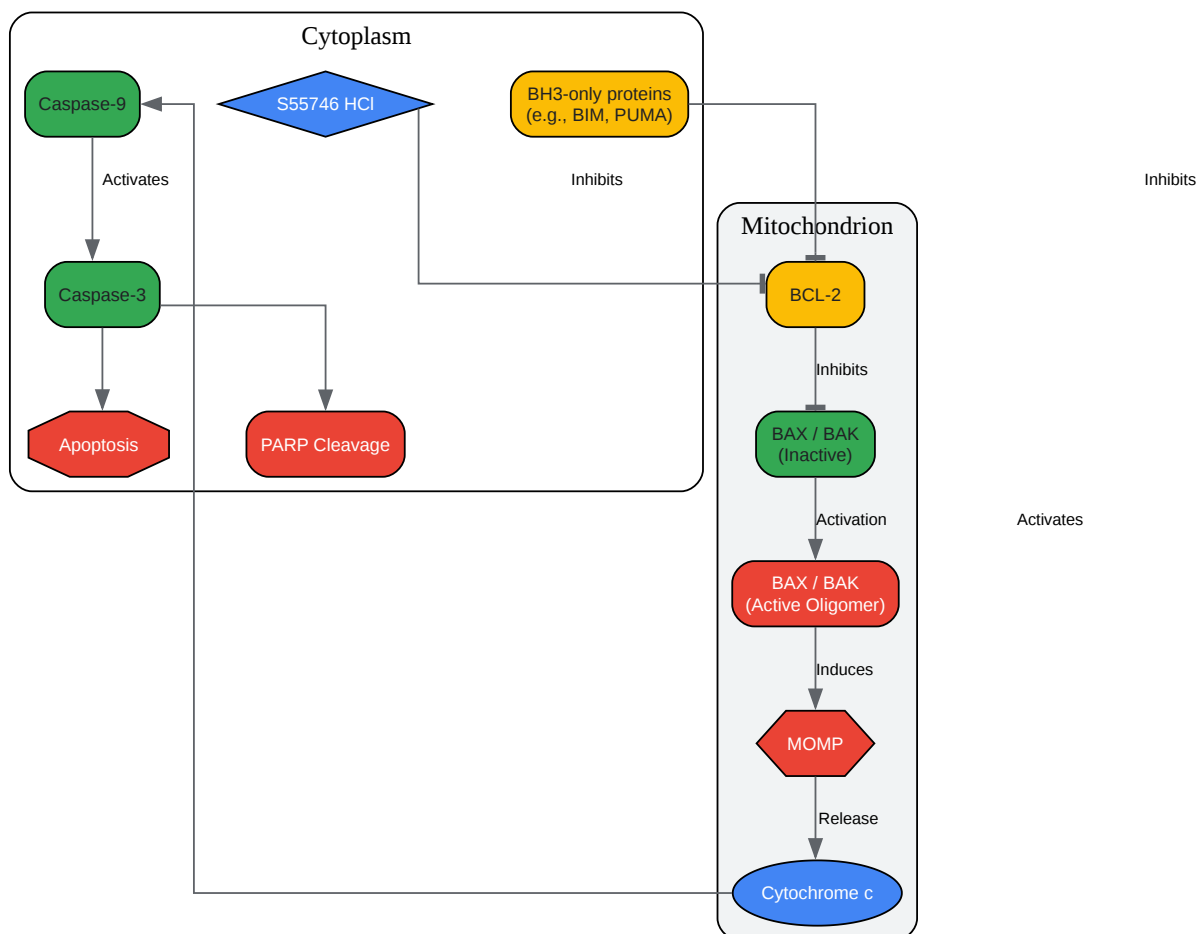
This technical guide provides a comprehensive overview of the preclinical development of **S55746 hydrochloride** (also known as BCL201), a potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein. The information presented herein is curated from publicly available preclinical data to support researchers and professionals in the field of oncology drug development.

Core Compound Profile

Property	Description	Reference(s)
Compound Name	S55746 hydrochloride (BCL201)	[1]
Molecular Weight	710.82 g/mol	[2]
CAS Number	1448525-91-4	[3]
Mechanism of Action	Selective inhibitor of the anti-apoptotic protein BCL-2, acting as a BH3 mimetic to induce apoptosis.	[4][5]
Route of Administration	Oral	[5]

Mechanism of Action and Signaling Pathway

S55746 hydrochloride functions as a BH3 mimetic, occupying the hydrophobic groove of the BCL-2 protein.[4][5] This competitive binding displaces pro-apoptotic proteins (e.g., BIM, PUMA) that are normally sequestered by BCL-2. The release of these pro-apoptotic effectors, primarily BAX and BAK, leads to their oligomerization on the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[4][5]



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Caption: **S55746 hydrochloride** signaling pathway leading to apoptosis.

In Vitro Preclinical Data

Binding Affinity and Selectivity

S55746 hydrochloride demonstrates potent binding to BCL-2 with a high degree of selectivity over other BCL-2 family members, particularly BCL-XL. This selectivity profile is critical for mitigating the risk of on-target toxicities such as thrombocytopenia, which is associated with BCL-XL inhibition.[5]

Target Protein	Binding Affinity (Ki)	Selectivity vs. BCL-2	Reference(s)
BCL-2	1.3 nM	-	[2]
BCL-XL	-	~70 to 400-fold	[2]
MCL-1	No significant binding	-	[4]
BFL-1 (BCL2A1/A1)	No significant binding	-	[4]

Cellular Activity

The cytotoxic activity of **S55746 hydrochloride** has been evaluated in various hematological cancer cell lines. The compound induces hallmarks of apoptosis, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage.[4][5]

Cell Line	Cancer Type	IC50	Reference(s)
RS4;11	Acute Lymphoblastic Leukemia	71.6 nM (after 72h)	[2]
H146 (BCL-XL dependent)	Small Cell Lung Cancer	1.7 µM	[2]
Primary CLL Cells	Chronic Lymphocytic Leukemia	EC50: 4.4 to 47.2 nM (after 4h)	[5]
Primary MCL Cells	Mantle Cell Lymphoma	EC50: 2.5 to 110 nM (after 24h)	[5]

In Vivo Preclinical Data

Efficacy in Xenograft Models

S55746 hydrochloride has demonstrated robust anti-tumor efficacy when administered orally in mouse xenograft models of hematological malignancies. These studies have shown significant tumor growth inhibition and regression without notable signs of toxicity, such as body weight loss or behavioral changes.[5]

Tumor Model	Mouse Strain	Dosing Regimen	Key Outcomes	Reference(s)
RS4;11 Xenograft	SCID/beige mice	20, 50, 100 mg/kg, p.o. daily for 7 days	Time- and dose-dependent tumor growth inhibition.	[6]
Toledo Xenograft	SCID/beige mice	20, 50, 100 mg/kg, p.o. daily for 7 days	Time- and dose-dependent tumor growth inhibition.	[6]
RS4;11 Xenograft	SCID/beige mice	25 and 100 mg/kg, single oral gavage	Significant increase in caspase-3 activity in tumors.	[5]

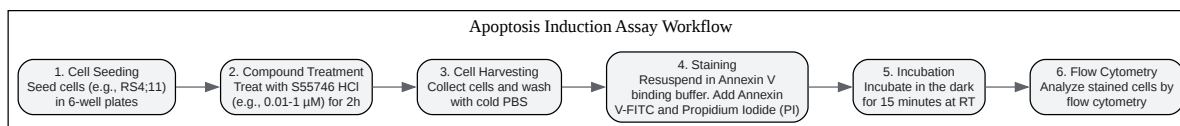
Pharmacokinetics and Toxicology

While detailed pharmacokinetic parameters from preclinical studies are not extensively published, **S55746 hydrochloride** is characterized as an orally active agent.[5] Preclinical safety assessments indicate that the compound is well-tolerated at effective doses, with a key finding being the absence of significant platelet loss, a direct consequence of its high selectivity for BCL-2 over BCL-XL.[5][6]

Experimental Protocols

In Vitro Apoptosis Induction Assay

This protocol describes a general method for assessing apoptosis induction in a cancer cell line following treatment with **S55746 hydrochloride**.



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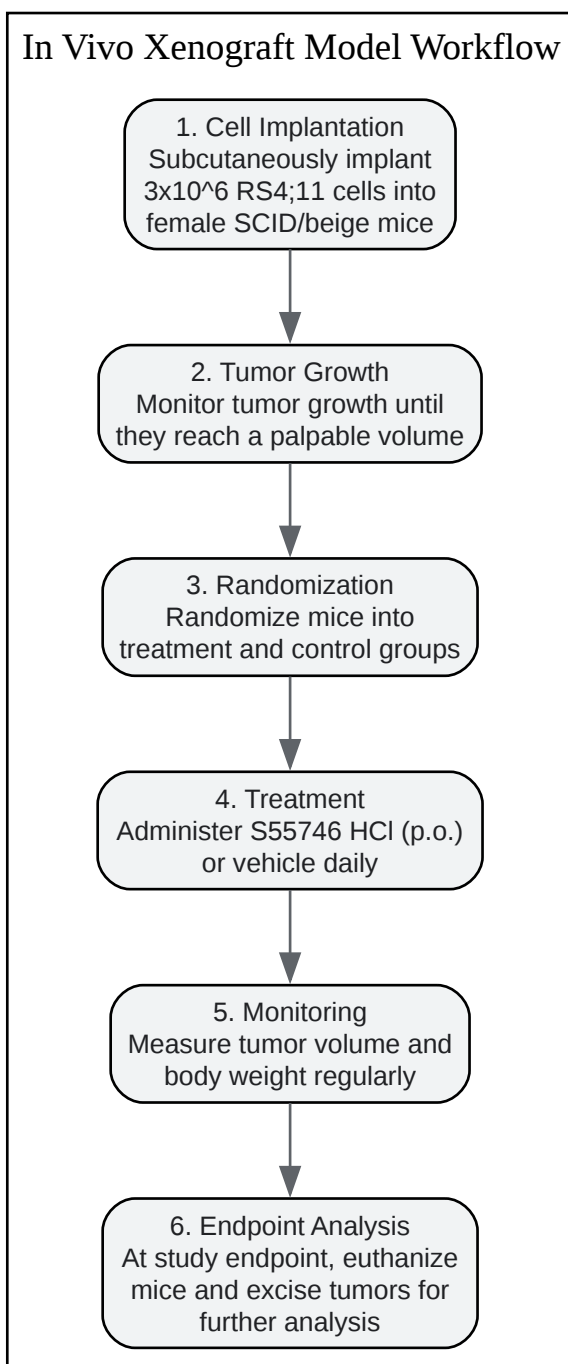
Caption: Workflow for in vitro apoptosis induction assay.

Detailed Steps:

- **Cell Culture:** Culture hematological cancer cells (e.g., RS4;11) in appropriate media and conditions to maintain logarithmic growth.
- **Treatment:** Seed cells at a density of 2×10^5 cells/mL in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with varying concentrations of **S55746 hydrochloride** (e.g., 0.01, 0.03, 0.1, 0.3, 1 μ M) or vehicle control (DMSO) for the desired time (e.g., 2 hours).[2]
- **Staining:** Harvest cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).
- **Analysis:** Incubate the cells in the dark at room temperature for 15 minutes. Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **S55746 hydrochloride** in a subcutaneous xenograft model.



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Caption: Workflow for in vivo xenograft efficacy study.

Detailed Steps:

- Animal Model: Utilize immunodeficient mice (e.g., female SCID/beige mice).[6]

- Tumor Cell Implantation: Subcutaneously inject a suspension of human hematological cancer cells (e.g., 3×10^6 RS4;11 or Toledo cells) into the flank of each mouse.[6]
- Tumor Growth and Measurement: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-200 mm^3), randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer **S55746 hydrochloride** orally at specified doses (e.g., 20, 50, 100 mg/kg) daily for the duration of the study.[6]
- Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice throughout the study. At the conclusion of the study, tumors can be excised for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

The preclinical data for **S55746 hydrochloride** strongly support its profile as a potent, selective, and orally bioavailable BCL-2 inhibitor. Its ability to induce apoptosis in BCL-2-dependent cancer cells and demonstrate robust anti-tumor efficacy in vivo, coupled with a favorable safety profile that spares platelets, underscores its potential as a therapeutic agent for hematological malignancies. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

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